What are the physical and chemical properties of 3-Methoxypyran-4-one?
What are the physical and chemical properties of 3-Methoxypyran-4-one?
Introduction
3-Methoxypyran-4-one, also known as Pyromeconic Acid O-Methyl Ether, is a heterocyclic organic compound belonging to the pyranone class. Its structure, featuring a 4-pyrone ring substituted with a methoxy group at the C3 position, makes it a subject of interest in synthetic organic chemistry and potentially in the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Methoxypyran-4-one, offering valuable insights for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide combines computational data with established principles of organic chemistry and comparative analysis with structurally related compounds.
Molecular Structure and Identification
A clear understanding of the molecular identity is paramount for any scientific investigation. The structural and identifying information for 3-Methoxypyran-4-one is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-methoxypyran-4-one | PubChem[1] |
| Synonyms | 3-Methoxy-4H-pyran-4-one, Pyromeconic Acid O-Methyl Ether | PubChem[1] |
| CAS Number | 1193-64-2 | PubChem[1] |
| Molecular Formula | C₆H₆O₃ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| Canonical SMILES | COC1=COC=CC1=O | PubChem[1] |
| InChI Key | WLONNGPPUOEELX-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and distribution. The following table summarizes the available computed data for 3-Methoxypyran-4-one.
| Property | Value | Notes | Source |
| Physical State | Predicted to be a solid at room temperature. | Based on related pyranone structures. | N/A |
| Melting Point | No experimental data available. | ||
| Boiling Point | No experimental data available. | ||
| Water Solubility | Predicted to have moderate solubility. | The presence of polar functional groups (ketone, ether, and the pyran ring oxygen) suggests potential for hydrogen bonding with water. | N/A |
| logP (o/w) | 0.3 | This computed value suggests a relatively hydrophilic character. | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | This value is indicative of good potential for membrane permeability. | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] | |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, ether oxygen, and ring oxygen can act as hydrogen bond acceptors. | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
Chemical Properties and Reactivity
The chemical reactivity of 3-Methoxypyran-4-one is dictated by the functionalities present in its structure: the α,β-unsaturated ketone system within the 4-pyrone ring and the enol ether moiety.
Reactivity of the 4-Pyrone Ring
The 4-pyrone ring is an electron-deficient system, making it susceptible to nucleophilic attack. Key reactive sites include the carbonyl carbon (C4) and the C2 and C6 positions, which are activated by the carbonyl group.
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Nucleophilic Addition: The carbonyl group at C4 can undergo nucleophilic addition reactions, although the aromatic character of the pyrone ring can reduce its reactivity compared to a simple ketone.
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Ring-Opening Reactions: Under strong nucleophilic or harsh acidic/basic conditions, the pyrone ring can undergo ring-opening reactions.
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Electrophilic Substitution: Due to the electron-withdrawing nature of the carbonyl group, electrophilic aromatic substitution on the pyranone ring is generally difficult.
Influence of the Methoxy Group
The methoxy group at the C3 position acts as an electron-donating group through resonance, which can influence the reactivity of the pyrone ring. It increases the electron density at C2 and the carbonyl oxygen.
Potential Chemical Reactions
Based on the reactivity of similar pyranone structures, 3-Methoxypyran-4-one is expected to undergo several types of chemical reactions:
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Hydrolysis: The enol ether linkage may be susceptible to hydrolysis under acidic conditions to yield 3-hydroxy-4H-pyran-4-one (pyromeconic acid).
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Electrophilic Attack at the Double Bond: The C5-C6 double bond can potentially react with electrophiles.
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Reactions at the Carbonyl Group: The carbonyl group can be a site for condensation reactions with active methylene compounds.
Proposed Synthetic Pathway
While specific literature on the synthesis of 3-Methoxypyran-4-one is scarce, a logical and efficient synthetic route can be proposed based on the well-established chemistry of its parent compound, 3-hydroxy-4H-pyran-4-one (pyromeconic acid).
Workflow: Synthesis of 3-Methoxypyran-4-one
Caption: Proposed synthetic workflow for 3-Methoxypyran-4-one via Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
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Dissolution: Dissolve 3-hydroxy-4H-pyran-4-one (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).
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Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.
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Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.5 equivalents), to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Methoxypyran-4-one.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the predicted spectral characteristics for 3-Methoxypyran-4-one.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
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A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.
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A doublet for the proton at C2 (adjacent to the ring oxygen) around δ 7.5-7.8 ppm.
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A doublet for the proton at C6 (adjacent to the carbonyl group) around δ 6.3-6.6 ppm.
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A doublet of doublets or a triplet for the proton at C5.
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule:
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A signal for the carbonyl carbon (C4) in the downfield region, around δ 170-180 ppm.
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Signals for the olefinic carbons (C2, C5, C6) in the range of δ 100-160 ppm.
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A signal for the carbon bearing the methoxy group (C3) around δ 140-150 ppm.
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A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the functional groups present:
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A strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1680 cm⁻¹.
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Absorption bands for C=C stretching in the aromatic ring around 1500-1600 cm⁻¹.
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C-O stretching bands for the ether linkages in the region of 1000-1300 cm⁻¹.
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C-H stretching bands for the aromatic and methyl protons.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Key fragmentation patterns could involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z = 111, or the loss of a formyl radical (•CHO), resulting in a fragment at m/z = 97.
Safety and Handling
As there is no specific safety data sheet (SDS) available for 3-Methoxypyran-4-one, general precautions for handling laboratory chemicals should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
3-Methoxypyran-4-one is a pyranone derivative with potential applications in various fields of chemical research. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted physical and chemical properties based on computational data and the established chemistry of related compounds. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers aiming to synthesize and characterize this molecule. As with any chemical, proper safety precautions are essential during handling and experimentation. Further experimental investigation is warranted to validate the predicted properties and explore the full potential of 3-Methoxypyran-4-one.
References
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PubChem. 3-Methoxypyran-4-one. National Center for Biotechnology Information. [Link]
